molecular formula C23H22O8 B14936309 Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate CAS No. 36086-89-2

Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate

Cat. No.: B14936309
CAS No.: 36086-89-2
M. Wt: 426.4 g/mol
InChI Key: ITJJTERMXJOUEE-UHFFFAOYSA-N
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Description

Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate is a chemical compound with the molecular formula C23H22O8. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two diethyl ester groups attached to a benzopyran core, which is further substituted with phenyl and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate typically involves the esterification of the corresponding benzopyran derivative. One common method involves the reaction of 4-oxo-2-phenyl-4H-1-benzopyran-5,7-diol with diethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the diethyl ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound’s benzopyran core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate is unique due to its specific substitution pattern on the benzopyran core, which imparts distinct chemical and biological properties. Its dual ester groups and phenyl substitution make it a versatile compound for various applications in research and industry .

Properties

CAS No.

36086-89-2

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C23H22O8/c1-3-27-21(25)13-29-16-10-19(30-14-22(26)28-4-2)23-17(24)12-18(31-20(23)11-16)15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3

InChI Key

ITJJTERMXJOUEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C(=C1)OCC(=O)OCC)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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